molecular formula C21H21N3OS B2936379 3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450340-34-8

3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2936379
CAS No.: 450340-34-8
M. Wt: 363.48
InChI Key: QIDZTFDSCJHMEN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a benzamide moiety linked to a thienopyrazole scaffold. The thienopyrazole core is substituted with a 4-methylphenyl group, while the benzamide component includes 3,5-dimethyl substitutions.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-13-4-6-17(7-5-13)24-20(18-11-26-12-19(18)23-24)22-21(25)16-9-14(2)8-15(3)10-16/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDZTFDSCJHMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazole core and subsequent functionalization. The synthetic routes often employ elemental microanalysis, FTIR, and 1H NMR techniques to verify the structures . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.

    Common Reagents and Conditions: Reagents like hydrazine, acetic acid, and ethanol are commonly used in its reactions.

    Major Products: The major products formed depend on the type of reaction and the specific conditions used.

Scientific Research Applications

3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit potent antipromastigote activity by fitting into the active site of LmPTR1, a protein involved in the metabolism of Leishmania parasites . This interaction is characterized by strong hydrophobic interactions and lower binding free energy.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one: A pyridazinone derivative with anti-inflammatory activity (IC50 = 11.6 μM against LPS-induced macrophage inflammation) . While differing in core heterocycles (pyridazinone vs. thienopyrazole), both compounds share aromatic substituents (4-methylphenyl), suggesting that electronic or steric effects of this group may contribute to bioactivity.

Triazole-Benzaldehyde Condensates: Synthesized via reactions of amino-triazoles with substituted benzaldehydes under reflux conditions . These compounds lack the thienopyrazole backbone but demonstrate the utility of benzamide-like frameworks in medicinal chemistry.

Biological Activity

3,5-Dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activity. The compound's structure features a thieno[3,4-c]pyrazole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The IUPAC name of the compound is 3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide . Its chemical formula is C18H20N2OSC_{18}H_{20}N_2OS and it features a thienopyrazole core linked to a benzamide group.

PropertyValue
Molecular FormulaC18H20N2OSC_{18}H_{20}N_2OS
Molecular Weight320.43 g/mol
IUPAC Name3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Anticancer Properties

Research indicates that compounds with thienopyrazole structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit various kinases involved in cancer cell proliferation and survival pathways. The specific mechanism often involves the inhibition of signaling pathways critical for tumor growth and metastasis.

Case Study:
A study conducted on similar compounds demonstrated that they effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the modulation of Bcl-2 family proteins and caspase activation .

Anti-inflammatory Effects

The anti-inflammatory potential of 3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has also been explored. Compounds in this class have shown promise in reducing pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in various in vitro models.

Research Findings:
In a controlled study using macrophage cell lines, the compound significantly reduced the levels of inflammatory markers when treated with lipopolysaccharide (LPS), indicating its role in modulating inflammatory responses .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been observed to bind to certain kinases and transcription factors that play crucial roles in cell signaling pathways related to cancer and inflammation.

Synthesis and Derivatives

The synthesis of 3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions that create the thienopyrazole core followed by functionalization to introduce the benzamide moiety. Variations in synthesis can lead to different derivatives with potentially enhanced biological activities.

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